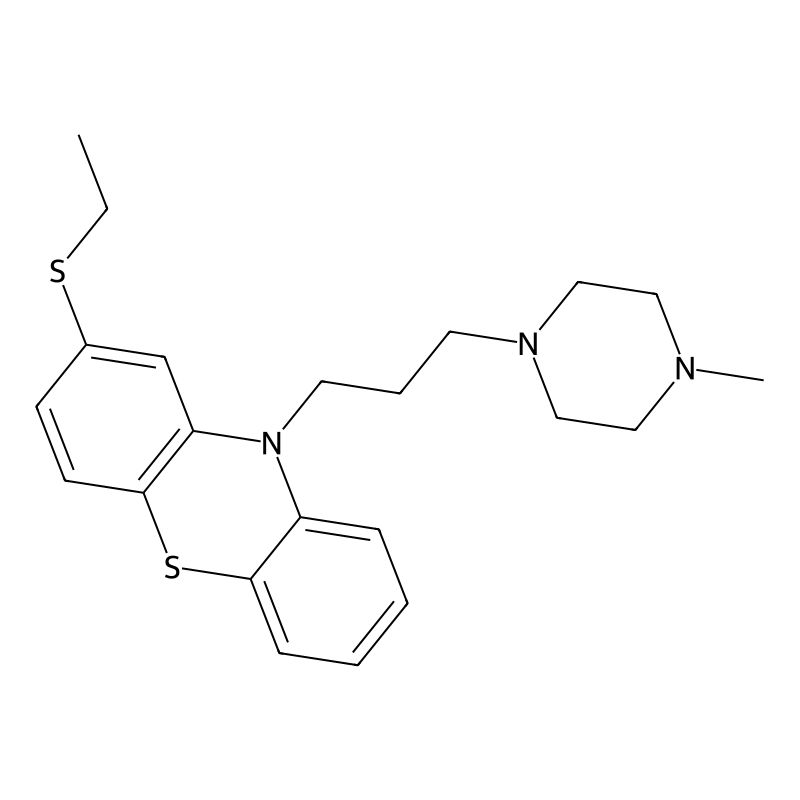

Thiethylperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/

4.87e-03 g/L

Synonyms

Canonical SMILES

thiethylperazine mechanism of action dopamine receptor antagonist

Receptor Binding Profile and Mechanism of Action

Thiethylperazine is a phenothiazine derivative with a complex pharmacological profile. Its antiemetic effect is primarily achieved through dopamine D2 receptor blockade in the chemoreceptor trigger zone (CTZ) of the area postrema, a brain region with a permeable blood-brain barrier [1]. The table below details its receptor binding affinities.

| Receptor Type | Action | Primary Clinical/Functional Correlate |

|---|---|---|

| Dopamine D2 | Antagonist [2] | Antiemetic effect; Extrapyramidal symptoms [1] |

| Dopamine D1, D4 | Antagonist [2] | Contributes to overall neuroleptic profile |

| 5-HT2A, 5-HT2C | Antagonist [2] | Potential antipsychotic activity [2] |

| Muscarinic Acetylcholine (M1-M5) | Antagonist [2] | Antimuscarinic effects (e.g., dry mouth) |

| Histamine H1 | Antagonist [2] | Sedative effects |

| Alpha-1 Adrenergic | Antagonist [2] | Hypotension, dizziness |

Beyond its antiemetic use, this compound's dopamine receptor blockade is potent enough to induce extrapyramidal symptoms (EPS) such as parkinsonism, dystonia, and akathisia, which are classic effects of typical antipsychotics [3] [2] [1]. A case study confirmed this mechanism in a patient who developed this compound-induced parkinsonism; a SPECT scan using a D2 receptor ligand showed a 45% reduction in dopamine D2 receptor availability in the basal ganglia [3].

Key Experimental Evidence and Protocols

The pharmacological profile of this compound is supported by several lines of experimental evidence, from classic neurochemical studies to modern imaging techniques.

In Vivo Demonstration of D2 Receptor Blockade in Humans

- Objective: To confirm and quantify the blockade of striatal dopamine D2 receptors in a human patient presenting with this compound-induced parkinsonism [3].

- Methodology:

- Imaging: Cerebral Single-Photon Emission Computed Tomography (SPECT).

- Ligand: 123I-Iodobenzamide (123I-IBZM), which competes with endogenous dopamine for binding to D2 receptors.

- Procedure: A patient with clinical parkinsonism following this compound treatment underwent a SPECT scan. The level of D2 receptor binding in the basal ganglia was quantified and compared to normal levels.

- Key Finding: The scan demonstrated a 45% reduction in DA D2 receptor activity in the basal ganglia, providing direct in vivo evidence of the drug's mechanism of action, even after clinical symptoms had resolved [3].

Neurochemical Profiling in Animal Models

- Objective: To assess the relative potency of antipsychotic drugs in blocking dopamine and norepinephrine receptors in the brain [4].

- Methodology:

- In Vivo Measurement: Increased levels of homovanillic acid (HVA), a dopamine metabolite, in the striatum and limbic forebrain of rats. This increase is a marker of dopamine receptor blockade as the system compensates for reduced receptor signaling.

- In Vitro Assay: Inhibition of norepinephrine (NE)-sensitive adenylate cyclase in the limbic forebrain.

- Key Finding: this compound was identified as a potent blocker of dopamine receptors in both brain regions, with a potency comparable to chlorpromazine. It also blocked NE receptors, suggesting a broader neuroleptic profile [4].

Investigation of MRP1/ABCC1 Transporter Stimulation

- Objective: To evaluate if this compound stimulates the transport activity of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) in vivo, a proposed mechanism to clear amyloid-beta from the brain [5].

- Methodology:

- Model: Wild-type, APP/PS1-21 (Alzheimer's disease model), and Abcc1 knockout mice.

- Intervention: A 5-day oral treatment with this compound (15 mg/kg daily).

- Imaging: Positron Emission Tomography (PET) with the tracer 6-bromo-7-[11C]methylpurine ([11C]BMP). This tracer is converted in the brain to a glutathione conjugate that is an MRP1 substrate. The elimination rate constant (k_elim) of radioactivity from the brain serves as a measure of MRP1 activity.

- Key Finding: Contrary to the hypothesis, the study found no significant effect of this compound treatment on MRP1 activity in the brains and lungs of mice. This suggests that the previously observed reduction in brain amyloid-beta load may not be due to direct stimulation of MRP1 transport activity in vivo, or that the PET method used was not sensitive enough to detect it [5].

The following diagram illustrates the primary dopamine signaling pathway and how this compound acts upon it.

This compound as a dopamine D2 receptor antagonist.

Clinical and Therapeutic Implications

- Primary Indication and Side Effects: this compound is clinically used as an antiemetic [2] [1]. Its potent D2 receptor blockade is directly responsible for its dose-limiting extrapyramidal side effects, including acute dystonia, akathisia, and parkinsonism [3] [1].

- Antipsychotic Potential: Due to its D2 and 5-HT2A receptor antagonism, this compound has been investigated for antipsychotic activity [2] [4]. One study concluded it had clinical efficacy comparable to other antipsychotics of its time [2]. However, it was never marketed for this purpose, likely due to its significant side effect profile.

- Drug Repurposing for Alzheimer's Disease: Research has explored this compound as a potential therapy for Alzheimer's disease. Initial studies showed it activates the transport protein ABCC1 (MRP1), enhancing clearance of beta-amyloid in mice [2] [5]. However, a subsequent PET imaging study failed to confirm MRP1 stimulation in living mouse brains, indicating the mechanism is not fully understood and requires further investigation [5].

Conclusion

This compound serves as a classic example of a phenothiazine with potent dopamine D2 receptor antagonist properties, underpinning its antiemetic efficacy and neurological side effects. While its primary mechanism is well-established, ongoing research into its potential role in stimulating amyloid clearance highlights the complex and sometimes unexpected actions of pharmacological agents.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. in vivo demonstration of dopamine D2 receptors blockade [pubmed.ncbi.nlm.nih.gov]

- 4. The relative role of dopamine and norepinephrine receptor ... [link.springer.com]

- 5. Use of PET Imaging to Assess the Efficacy of this compound ... [pmc.ncbi.nlm.nih.gov]

thiethylperazine receptor binding profile 5-HT2A D2 mAChR

Known Receptor Interactions of Thiethylperazine

The table below summarizes the specific, confirmed receptor interactions for this compound found in the current search results.

| Receptor / Transporter | Interaction Type | Evidence / Notes | Source |

|---|---|---|---|

| Dopamine Receptors | Antagonist | Described as a dopamine antagonist; the antiemetic effect is linked to central antidopaminergic action. | [1] |

| ABCC1 (MRP1) Transporter | Stimulator / Activator | Shown to stimulate the transport activity of the ABCC1 protein in vitro; this is a non-receptor mechanism. | [2] [1] [3] |

Notably, the search results consistently highlight a novel mechanism beyond classical receptor antagonism: the stimulation of the ABCC1 transporter. This is investigated in the context of enhancing the clearance of amyloid-β from the brain, with potential implications for Alzheimer's disease and other neurological conditions [2] [4] [3].

Experimental Evidence for ABCC1 Activation

The proposed mechanism of action for this compound in Alzheimer's disease models involves the stimulation of the ABCC1 transporter to clear amyloid-β peptides from the brain. The following diagram illustrates this pathway and the experimental approach used to assess it in one study.

Diagram of the proposed this compound mechanism and PET validation method.

A key study used positron emission tomography (PET) imaging to directly assess whether this compound stimulates MRP1 activity in living animals [2].

- Experimental Protocol: Groups of wild-type and Alzheimer's disease model (APP/PS1-21) mice underwent PET scans using the radiotracer [¹¹C]BMP. This tracer is converted in the brain to a glutathione conjugate that is a specific substrate for the MRP1 transporter. The elimination rate constant (k_elim) of radioactivity from the brain was calculated as a direct measure of tissue MRP1 transport activity. Mice were scanned before and after a 5-day oral treatment with this compound (15 mg/kg, once daily) [2].

- Key Findings: The study found that this compound treatment did not produce a significant change in MRP1 activity in the brains of wild-type or APP/PS1-21 mice compared to baseline scans [2]. This suggests that the previously observed reduction in brain amyloid-β load may not be due to direct stimulation of MRP1 transport activity in vivo, or that the PET method used was not sensitive enough to detect it [2].

Methodological Approach for Receptor Binding Studies

Since the quantitative binding profile for this compound was not available in the searched literature, the following table outlines a standard experimental protocol for obtaining such data, based on methodologies commonly used in the field [5] [6].

| Experimental Aspect | Recommended Protocol & Technical Notes |

|---|---|

| General Approach | Radioligand Binding Assays: Conduct competition binding experiments to determine affinity (Ki) for target receptors. |

| Cellular System | Use cell lines (e.g., HEK293, CHO) engineered to stably express the human form of the receptor of interest (e.g., 5-HT2A, D2, M1-M5 mAChR). |

| Key Reagents | - Radioligands: Use a selective, high-affinity radiolabeled ligand for each receptor ( e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2, [³H]N-methylscopolamine for mAChR).

- Buffers: Appropriate assay buffer for each receptor to maintain stability and binding.

- Reference Compounds: Use well-characterized agonists/antagonists to define non-specific binding (e.g., Ketanserin for 5-HT2A, Haloperidol for D2, Atropine for mAChR). | | Data Analysis | Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. |

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. Use of PET Imaging to Assess the Efficacy ... [mdpi.com]

- 3. This compound for treating a beta-amyloidopathy or an ... [patents.google.com]

- 4. Activation of ABCC1 transporter ameliorates synaptic ... [sciencedirect.com]

- 5. Identification of 5-HT2A receptor signaling pathways ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics study of differential effects of serotonin ... [pmc.ncbi.nlm.nih.gov]

Thiethylperazine and ABCC1-Mediated Amyloid Clearance: A Technical Review

Introduction and Mechanism of Action

The ATP-binding cassette (ABC) transporter ABCC1 (also known as MRP1) is widely expressed in various tissues, including the brain. Research suggests it plays a significant role in maintaining brain homeostasis by facilitating the efflux of toxic substances and endogenous peptides across the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) [1] [2].

A pivotal study in 2011 proposed that ABCC1 is a crucial contributor to the clearance of amyloid-beta (Aβ) peptides from the brain. The evidence supporting this includes:

- Genetic Knockout Studies: APP/PS1 mice genetically modified to lack ABCC1 (Abcc1−/−) showed a dramatic 12 to 14-fold increase in cerebral Aβ levels (both Aβ40 and Aβ42) compared to MRP1-competent controls [3] [4].

- In Vitro Transport: Experiments using Transwell assays with primary cultured brain capillary endothelial cells demonstrated that a deficiency of ABCC1 reduced the transport of Aβ42 by approximately 60% [4].

- Therapeutic Hypothesis: It was hypothesized that pharmacological stimulation of ABCC1's transport activity could enhance Aβ clearance from the brain, presenting a potential therapeutic strategy for Alzheimer's disease (AD) [3].

Thiethylperazine, an FDA-approved antiemetic medication, was identified as a candidate drug for this purpose. Initial in vitro experiments indicated it could stimulate MRP1 transport activity [3] [4]. In the rapid β-amyloidosis mouse model (APP/PS1-21), a 5-day oral treatment with this compound (15 mg/kg, once daily) was reported to markedly reduce Aβ load. Crucially, this effect was not observed in similar mice lacking ABCC1, suggesting the effect was dependent on the transporter [3] [4]. This led to the initiation of a clinical trial (DrainAD, NCT03417986) to assess the safety and efficacy of this compound in patients with early to mild Alzheimer's disease [3].

Proposed ABCC1 Transport Mechanism

The diagram below illustrates the hypothesized mechanism of this compound in the brain. Note that recent evidence, discussed in a later section, has failed to confirm this stimulation occurs in living organisms.

Conflicting Experimental Evidence

The initial promising results have been challenged by a more recent study that used a direct method to measure MRP1 activity in living animals, yielding negative findings.

Recent Negative In Vivo Findings

A 2022 study employed positron emission tomography (PET) imaging with the MRP1-specific tracer 6-bromo-7-[11C]methylpurine ([11C]BMP) to directly assess the effect of this compound on MRP1 transport activity in the brains and lungs of wild-type and APP/PS1-21 mice [3] [5].

- Experimental Protocol: Groups of mice underwent baseline [11C]BMP PET scans, followed by a 5-day oral treatment period with this compound (15 mg/kg, once daily), and then a second PET scan. The elimination rate constant of radioactivity (k_elim) from tissues was used as the quantitative measure of MRP1 activity [3] [5].

- Key Result: Treatment with this compound resulted in no significant change in k_elim values in the brain or lungs of either wild-type or APP/PS1-21 mice when compared to their baseline scans. This indicates that the drug did not enhance MRP1-mediated transport in this specific in vivo context [3] [5].

- Interpretation: The authors proposed several explanations for the discrepancy with earlier research, including that this compound may simply not stimulate MRP1 in vivo, that its effect could be substrate-dependent (affecting Aβ but not [11C]BMP-derived metabolites), that there was insufficient target tissue exposure, or that the PET tracer lacked the sensitivity to detect the stimulation [3] [5].

Comparison of Key Studies on this compound and ABCC1

| Study Feature | Krohn et al., 2011 (Initial Discovery) [4] | Langer et al., 2022 (PET Validation Attempt) [3] [5] |

|---|---|---|

| Core Finding | This compound reduced Aβ load in an ABCC1-dependent manner. | This compound did not significantly stimulate ABCC1/MRP1 activity in vivo. |

| Primary Metric | Cerebral Aβ load measured by immunohistochemistry and ELISA. | MRP1 activity measured by PET imaging ([11C]BMP k_elim). |

| Animal Model | APP/PS1 and APP/PS1×Abcc1−/− mice. | Wild-type, APP/PS1-21, and Abcc1−/− mice. |

| This compound Dose | 15 mg/kg | 15 mg/kg |

| Treatment Duration | 5 days, oral | 5 days, oral |

| Proposed Mechanism | Pharmacological activation of ABCC1 to enhance Aβ efflux. | Mechanism not confirmed; no observed increase in transporter activity. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon this work, here are the detailed methodologies from the key studies.

In Vivo Efficacy and Aβ Load Assessment (Krohn et al., 2011)

This protocol is used to evaluate the effect of a compound on amyloid pathology in an AD mouse model.

- Animal Model: APP/PS1 transgenic mice, optionally crossbred with ABCC1-knockout (Abcc1−/−) mice as a negative control [4].

- Compound Administration: this compound is administered via oral gavage at a dose of 15 mg/kg body weight, once daily for 5 days [4].

- Tissue Collection: Following the treatment period, brain tissue is collected and divided hemispheres. One hemisphere is frozen for biochemical analysis, the other fixed for histology [4].

- Aβ Quantification (ELISA): Brain homogenates are sequentially extracted to separate buffer-soluble (monomers, oligomers) and guanidine-soluble (fibrillar) Aβ pools. Aβ40 and Aβ42 levels in these fractions are quantified using sandwich ELISA [4].

- Histological Analysis: Fixed brain sections are immunostained with antibodies against Aβ (e.g., 6E10). Aβ load is quantified as the percentage of total cortical or hippocampal area covered by Aβ-positive plaques using image analysis software [4].

In Vivo MRP1 Activity Assessment ([11C]BMP PET Imaging)

This protocol uses PET imaging to directly and non-invasively measure the transport activity of MRP1 in living animals before and after treatment.

- Radiotracer: 6-bromo-7-[11C]methylpurine ([11C]BMP). After intravenous injection, [11C]BMP freely diffuses into tissues and is converted intracellularly by glutathione-S-transferases into S-(6-(7-[11C]methylpurinyl)) glutathione ([11C]MPG), which is a specific substrate for MRP1 [3] [5].

- Imaging Protocol: Animals undergo a baseline 90-minute dynamic PET scan following an IV bolus of [11C]BMP. After the treatment period with the investigational drug (e.g., this compound), a second, identical PET scan is performed [3] [5].

- Data Analysis: Time-activity curves (TACs) are generated from regions of interest (e.g., whole brain, lungs). The elimination rate constant (k_elim), derived from the slope of the late linear part of the log-transformed TAC, serves as the quantitative outcome measure for tissue MRP1 activity. A higher k_elim indicates greater MRP1 efflux activity [3] [5].

- Validation: The specificity of the signal is confirmed by demonstrating a significantly reduced k_elim in Abcc1−/− control mice [3] [5].

The workflow for this definitive experiment is outlined below:

Future Research Directions and Alternative Targets

The mixed evidence on this compound highlights the broader challenges and opportunities in targeting BBB transporters for AD therapy.

- Resolving the Discrepancy: Future work should investigate the reasons for the conflicting data. This could involve studies to measure brain concentrations of this compound to confirm target engagement, or the development of alternative PET tracers whose transport is more sensitive to MRP1 stimulation [3].

- Alternative ABC Transporters: ABCC1 is not the only transporter implicated in Aβ clearance. Other ABC transporters, including ABCB1 (P-gp), ABCA1, ABCA7, and ABCG2, have also been shown to contribute to the efflux of Aβ across the BBB. Targeting these or using a multi-target approach may prove more effective [1] [2].

- Emerging BBB-Targeted Strategies: Recent research has unveiled other promising strategies. For instance, a 2025 study designed LRP1-targeted polymersomes that bias the receptor's trafficking toward transcytosis, thereby enhancing Aβ clearance. This intervention reportedly reduced brain Aβ by nearly 45% within 2 hours and led to lasting cognitive recovery in AD model mice [6]. This represents a novel "avidity-optimized trafficking reprogramming" approach that aims to repair the BBB's transport function itself [6].

Conclusion and Outlook

The journey of this compound as a potential therapy for Alzheimer's disease underscores the critical importance of rigorous, mechanism-based validation in translational research. While the initial in vitro and ex vivo data were compelling, the most direct in vivo evidence to date, using advanced PET imaging, has failed to confirm that this compound stimulates ABCC1 activity in the living brain.

For the scientific and drug development community, this suggests:

- The hypothesis that ABCC1 is a key player in Aβ clearance remains strong, supported by genetic knockout models.

- The specific role of this compound as an ABCC1 activator in vivo is now uncertain and requires substantial further validation before further clinical development.

- The methods and paradigms for targeting BBB transporters are evolving, with new concepts like avidity-controlled transcytosis offering promising alternative pathways for achieving rapid and substantial clearance of brain amyloid.

References

- 1. Enhancing of cerebral Abeta clearance by modulation of ABC ... [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between amyloid-beta and brain capillary ... [pmc.ncbi.nlm.nih.gov]

- 3. Use of PET Imaging to Assess the Efficacy of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral amyloid-β proteostasis is regulated by the ... [pmc.ncbi.nlm.nih.gov]

- 5. Use of PET Imaging to Assess the Efficacy ... [mdpi.com]

- 6. Rapid amyloid-β clearance and cognitive recovery through ... [nature.com]

thiethylperazine chemical synthesis Goldberg reaction

The Goldberg Reaction in Thiethylperazine Synthesis

The Goldberg reaction, a copper-catalyzed process for forming carbon-nitrogen (C–N) bonds, is a key step in at least one documented synthesis of this compound [1] [2].

One synthesis begins with the Goldberg reaction between 3-(ethylsulfanyl)aniline (1) and 2-chlorobenzoic acid (2) to form the diarylamine intermediate (3) [1]. This step forges the core aniline structure that eventually becomes part of the phenothiazine system.

The diagram below outlines the subsequent steps to complete the this compound structure.

Modern Context of the Goldberg/Ullmann Reaction

The classic Goldberg reaction has evolved into what is now more broadly termed the Ullmann-Goldberg condensation or copper-catalyzed Ullmann-type C–N coupling [3] [2].

- Mechanism: Modern understanding suggests the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle. The key intermediate is a 1,2-diamine-ligated copper(I) amidate complex, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C–N bond [4] [2].

- Typical Reaction System: A standard catalytic system includes a Cu(I) source (e.g., CuI), a chelating diamine ligand (e.g., 1,2-diaminocyclohexane, phenanthroline), and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent like DMSO or toluene at elevated temperatures [4] [2] [5].

- Key Considerations: Mechanistic studies have identified several factors that can lead to high catalyst loading and reproducibility issues, including product inhibition by the amine, by-product inhibition with inorganic halides, and ligand exchange with carboxylate bases [5].

Experimental Components for Ullmann-Goldberg Coupling

While a complete, optimized procedure for this compound is not available in the searched sources, the following table summarizes the core components of a modern Ullmann-Goldberg coupling system based on general mechanistic studies [4] [2] [5]:

| Component | Role | Common Agents |

|---|---|---|

| Copper Catalyst | Catalytic center for the coupling cycle | CuI, CuBr, Cu₂O |

| Ligand | Binds to copper, enhancing stability and reactivity | 1,2-Diamines (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), 1,10-Phenanthroline |

| Base | Deprotonates the amine nucleophile | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | DMSO, DMF, Toluene, 1,4-Dioxane |

Research and Optimization Insights

For developing or reproducing this synthesis, consider these insights from current research:

- Catalyst Deactivation: Be aware of potential catalyst deactivation pathways. Using partially soluble inorganic bases like Cs₂CO₃ can lead to variable induction periods and reproducibility issues [5].

- Ligand Role: The chelating diamine ligand is crucial. It controls the concentration of the active catalytic species (the ligated copper(I) amidate) and is vital for achieving high efficiency [4].

References

thiethylperazine phenothiazine class piperazine side chain

Molecular Structure and Class

Thiethylperazine belongs to the phenothiazine class of drugs and is chemically characterized as a piperazine phenothiazine [1] [2] [3].

- Core Structure: The foundation is the phenothiazine nucleus, a tricyclic system consisting of two benzene rings joined by a nitrogen and sulfur-containing ring [1] [3].

- Key Substitutions:

This specific structure places it in the piperazine subgroup of phenothiazines, which are generally known for enhanced potency compared to other subgroups like aliphatic compounds or piperidines [2] [4]. The molecular conformation allowed by this structure is thought to mimic dopamine, which is key to its mechanism of action [4].

Mechanism of Action

This compound's primary clinical use is as an antiemetic, and its effects are mediated through antagonism of several key neurotransmitter receptors in the brain.

Table 1: Primary Receptor Targets of this compound

| Receptor Target | Action | Pharmacological Effect |

|---|---|---|

| Dopamine D2 [5] [6] | Antagonist | Antiemetic (via Chemoreceptor Trigger Zone), Antipsychotic |

| Serotonin 5-HT2A/2C [5] | Antagonist | Potential mood modulation |

| Muscarinic (M1-M5) [5] | Antagonist | Contributes to antiemetic effect; causes anticholinergic side effects (dry mouth, blurred vision) |

| Histamine H1 [5] | Antagonist | Sedation |

| Alpha-1 Adrenergic [5] | Antagonist | Contributes to hypotension |

The antiemetic effect is achieved through a direct action on both the Chemoreceptor Trigger Zone (CTZ) and the vomiting center in the brain [1]. By blocking dopamine receptors in the CTZ, it prevents the nausea and vomiting signals that would otherwise be triggered.

The following diagram illustrates the proposed mechanism by which this compound's structure allows it to mimic dopamine and block its receptor:

Diagram 1: Proposed structural mimicry mechanism of this compound. The piperazine side chain is positioned to mimic dopamine's ethylamine chain, enabling competitive antagonism at the D2 receptor [4].

Clinical Pharmacology and Adverse Effects

This compound is indicated specifically for the relief of nausea and vomiting [1] [5] [7]. It is not recommended for the prevention of vertigo or motion sickness [5].

Table 2: Clinical Adverse Reaction Profile of this compound

| System Organ Class | Common / Less Serious | Serious / Requires Medical Attention |

|---|---|---|

| Nervous System | Drowsiness, dizziness, headache, restlessness [1] [8] | Extrapyramidal Symptoms (EPS) (dystonia, torticollis, oculogyric crises, akathisia) [1] [8], Convulsions [1], Neuroleptic Malignant Syndrome (potential) [1] |

| Autonomic Nervous System | Dryness of mouth/nose, blurred vision, tinnitus [1] [8] | - |

| Gastrointestinal | Altered gustatory sensation, sialorrhea (rare) [1] [8] | - |

| Hepatic | - | Cholestatic jaundice (occasional) [1] [8] |

| Cardiovascular | - | Hypotension (post-injection) [1] [8], ECG changes [1] |

| Hematologic | - | Blood dyscrasias (e.g., agranulocytosis, leukopenia) [1] |

| Hypersensitivity | - | Anaphylaxis, laryngeal edema, asthma (in sulfite-sensitive individuals) [1] [8] |

Several factors increase the risk of adverse effects. The injectable form contains sodium metabisulfite, which can cause severe allergic reactions in susceptible individuals [1]. The drug is also contraindicated in pregnancy and severe CNS depression [1]. Elderly and pediatric patients are more sensitive to its effects, particularly EPS [7].

Research and Development Insights

- Unexpected Antipsychotic Efficacy: While primarily an antiemetic, a 1978 clinical trial demonstrated that this compound is an effective antipsychotic, approximately three times more potent than chlorpromazine in tests of dopaminergic antagonism [6]. This highlights that a drug's marketed indication may not fully represent its pharmacological potential.

- Structure-Activity Relationship (SAR): Research has shown that the piperazine side chain is a key determinant of high potency in phenothiazines [4]. The specific conformation it adopts, stabilized by van der Waals interactions with the phenothiazine core, enhances the molecule's ability to mimic dopamine and block its receptor [4].

References

- 1. Torecan: Package Insert / Prescribing Information [drugs.com]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. The molecular structures of chlorpromazine and this compound and... [open.uct.ac.za]

- 4. drugs: Phenothiazine -activity relationships explained by... structure [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound; clinical antipsychotic efficacy and ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (oral route, intramuscular route, rectal route) [mayoclinic.org]

- 8. This compound Side Effects: Common, Severe, Long Term [drugs.com]

Comprehensive Technical Review: Thiethylperazine - Historical Development and Clinical Profile

Introduction and Drug Profile

Thiethylperazine represents a piperazine phenothiazine derivative that has occupied a unique niche in the landscape of antiemetic therapy since its clinical introduction. Developed initially as an antipsychotic agent, this compound was subsequently repurposed primarily for the management of nausea and vomiting across diverse clinical contexts. The drug's chemical designation is 2-ethyl-mercapto-10-[3'-(1"-methyl-piperazinyl-4")-propyl-1'] phenothiazine, with a molecular formula of C₂₂H₂₉N₃S₂ and a molecular weight of 399.62 g·mol⁻¹ [1] [2]. This compound is characterized by its distinctive tricyclic phenothiazine structure wherein two benzene rings are linked by both sulfur and nitrogen atoms, with a piperazine side-chain attached to the nitrogen atom at position 10 within the center ring [3]. The compound presents as a yellowish, granular powder that is odorless or possesses a slight odor, with the maleate salt form decomposing at temperatures between 188-190°C [3].

From a clinical pharmacology perspective, this compound has been marketed under various trade names including Torecan and Norzine [1] [4]. It has been formulated for administration via multiple routes, including oral tablets (10 mg), intramuscular injection (10 mg/2 mL), and rectal suppositories [2] [5]. The injectable form contains excipients such as sodium metabisulfite, which may cause allergic-type reactions in susceptible individuals, and ascorbic acid as a stabilizer [2]. The tablet formulation includes FD&C Yellow No. 5 (tartrazine), which can precipitate bronchial asthma in certain patients, particularly those with aspirin hypersensitivity [2].

Table: Fundamental Properties of this compound

| Property Category | Specific Characteristics |

|---|---|

| Chemical Structure | Tricyclic phenothiazine with piperazine side chain |

| Molecular Formula | C₂₂H₂₉N₃S₂ |

| Molecular Weight | 399.62 g·mol⁻¹ |

| Physical Properties | Yellowish, granular powder; odorless or slight odor |

| Solubility | Slightly soluble in ethanol and methanol; very slightly soluble in water |

| Protein Binding | Approximately 60% |

| Elimination Half-life | 12 hours |

Historical Development and Timeline

The development of this compound occurred within the broader context of phenothiazine research that flourished in the mid-20th century. The phenothiazine class originated from the investigative work on antihistamine agents conducted primarily by Rhône-Poulenc Laboratories in the 1940s [6]. This research trajectory initially focused on replacing the anti-malarial drug quinine, which faced wartime shortages due to shipping blockades [6]. During systematic investigation of the therapeutic potential of newly discovered antihistamines, researchers examined libraries of compounds originally synthesized for other applications, leading to the seminal discovery of chlorpromazine in 1946 (designated 4560-R.P. within company records) [6]. This compound demonstrated limited antihistamine activity but revealed remarkable antiemetic properties in canine models when challenged with apomorphine in 1951 [6].

This compound emerged as part of the second generation of phenothiazine derivatives that incorporated a piperazine moiety in their side chain, a structural modification that enhanced their antiemetic potency while potentially reducing sedative properties [6]. The synthesis of this compound was first described in the scientific literature through a multi-step process that begins with a Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid to form a diarylamine intermediate [1]. Subsequent thermolytic decarboxylation, ring closure using sulfur and iodine, and final alkylation with 1-(γ-chloropropyl)-4-methylpiperazine yields the active compound [1]. This synthetic pathway was pioneered by Bourquin and colleagues in 1958 and later refined with a patent issued in 1967 assigned to Sandoz KK [1].

The commercial development of this compound was spearheaded by Sandoz, which marketed the drug under the brand name Torecan [1]. The medication received approval from the U.S. Food and Drug Administration and became established in clinical practice during the 1960s, with published clinical studies on its antiemetic applications appearing in the medical literature by 1964 [7] [1]. The initial clinical focus centered on its utility in managing postoperative nausea and vomiting, with subsequent applications expanding to include nausea associated with cancer therapy, radiation therapy, and other clinical scenarios [4] [3]. Interestingly, while this compound was primarily employed as an antiemetic, investigative work in the 1970s by Rotrosen and colleagues demonstrated that the compound possessed significant antipsychotic efficacy in controlled clinical trials, approximately three times more potent than chlorpromazine in this capacity [8]. Despite these findings, this compound was never formally marketed as an antipsychotic agent, possibly due to the contemporary emergence of other therapeutic options and concerns about its side effect profile [1] [8].

Mechanism of Action and Pharmacodynamics

This compound exhibits a complex receptor interaction profile that underpins both its therapeutic effects and adverse reaction spectrum. As a phenothiazine derivative, its primary mechanism of action involves dopamine receptor antagonism, though it interacts with multiple neurotransmitter systems [1] [4]. The drug functions as an antagonist at types 1, 2, and 4 dopamine receptors, with particular affinity for the D₂ subtype [4]. This dopaminergic blockade in the chemoreceptor trigger zone (CTZ) of the area postrema represents the fundamental mechanism for its antiemetic efficacy, as the CTZ contains a high density of dopamine receptors and is accessible to circulating emetogenic substances due to its location outside the blood-brain barrier [5].

Beyond its dopaminergic activity, this compound demonstrates significant antagonism at serotonergic receptors, specifically the 5-HT₂A and 5-HT₂C subtypes [1] [4]. This serotonergic modulation may contribute to both its antiemetic properties and its documented antipsychotic efficacy [8]. Additionally, the drug exhibits antagonistic activity at muscarinic cholinergic receptors (types 1 through 5), histamine H₁ receptors, and α₁-adrenergic receptors [1] [4]. This multifaceted receptor profile explains the diverse pharmacological effects observed with this compound administration, including both therapeutic benefits and adverse reactions such as sedation, dry mouth, and orthostatic hypotension [2] [9].

The antiemetic effect of this compound is mediated through a dual mechanism involving both direct action on the CTZ and inhibition of the vomiting center in the medulla oblongata [2] [5]. This coordinated action makes it particularly effective against nausea and vomiting triggered by diverse stimuli, including anesthesia, chemotherapeutic agents, radiation therapy, and toxins [4] [5]. Unlike some antiemetic agents, this compound demonstrates limited efficacy against vertigo or motion sickness, suggesting a more targeted mechanism rather than broad-spectrum vestibular suppression [4] [5].

Diagram: this compound's multi-receptor pharmacology and clinical effects. The drug antagonizes multiple neurotransmitter receptors, resulting in both therapeutic antiemetic and antipsychotic effects, alongside various adverse reactions. The diagram illustrates the complex relationship between receptor targets and clinical outcomes.

Table: Receptor Binding Profile of this compound

| Receptor Type | Action | Clinical Correlation |

|---|---|---|

| Dopamine D₁, D₂, D₄ | Antagonist | Antiemetic effect; Extrapyramidal symptoms |

| 5-HT₂A, 5-HT₂C | Antagonist | Antipsychotic effect; Reduced extrapyramidal symptoms |

| Muscarinic M₁-M₅ | Antagonist | Anticholinergic effects (dry mouth, blurred vision) |

| Histamine H₁ | Antagonist | Sedation; Anti-nausea effects |

| α₁-Adrenergic | Antagonist | Orthostatic hypotension; Dizziness |

Clinical Development and Applications

Therapeutic Indications and Efficacy

This compound has been primarily developed and approved for the management of nausea and vomiting across diverse clinical contexts [4] [2]. Clinical studies have demonstrated its particular utility in controlling emesis associated with surgical anesthesia, with recommended administration via deep intramuscular injection at or shortly before the termination of anesthesia [2] [9]. The drug has also shown efficacy in mitigating nausea and vomiting induced by mildly emetogenic cancer chemotherapy agents and radiation therapy, though it appears less effective against the more severely emetogenic chemotherapeutic compounds [4] [5]. Additionally, this compound has been employed for the control of vomiting secondary to various toxins and metabolic derangements [4] [5].

Despite its primary classification as an antiemetic, intriguing clinical research has revealed that this compound possesses significant antipsychotic properties [8]. A landmark study published in the Archives of General Psychiatry in 1978 demonstrated that this compound exhibited full antipsychotic efficacy in schizophrenic patients, with potency approximately three times greater than chlorpromazine when compared in standardized neuroleptic assessment models [8]. The investigation further established that this compound produced elevations in cerebrospinal fluid homovanillic acid levels in monkeys, increased striatal dihydroxyphenylacetic acid in rats, and elevated prolactin in humans—three established biomarkers of dopaminergic antagonism that correlate with antipsychotic activity [8]. These findings positioned this compound as a clinically effective antipsychotic agent, though it was never formally marketed for this indication [1] [8].

Dosing and Administration

The standard dosing regimen for this compound in adult populations ranges from 10 mg to 30 mg daily, typically divided into one to three administrations [2] [9] [5]. The drug is available in multiple formulations:

- Oral tablets: 10 mg, administered one to three times daily [9]

- Intramuscular injection: 10 mg per 2 mL, administered via deep IM injection one to three times daily [2]

- Rectal suppositories: 10 mg, administered one to three times daily [5]

Table: Clinical Formulations and Dosing of this compound

| Formulation | Strength | Route | Frequency | Special Considerations |

|---|---|---|---|---|

| Tablets | 10 mg | Oral | 1-3 times daily | Contains tartrazine dye; may cause allergic reactions |

| Injection | 10 mg/2 mL | Intramuscular | 1-3 times daily | Administer deep IM; contains sulfites; avoid IV route |

| Suppositories | 10 mg | Rectal | 1-3 times daily | Alternative when oral route not feasible |

Experimental Protocols and Methodologies

Preclinical Assessment of Antiemetic Efficacy

The preclinical evaluation of this compound's antiemetic properties employed established animal models predictive of clinical efficacy. The fundamental protocol involved administration of known emetic stimuli to laboratory animals (typically dogs or ferrets) followed by quantification of vomiting episodes with and without this compound pretreatment [6]. The standard methodology can be summarized as follows:

- Animal Preparation: Mature beagle dogs or ferrets of either sex are fasted for 12-18 hours with free access to water prior to experimentation to standardize gastric contents [6].

- Dosing Protocol: this compound is administered orally, intravenously, or intramuscularly at varying doses (typically 0.1-5.0 mg/kg) 30-60 minutes before emetic challenge [6].

- Emesis Induction: Animals receive known emetic stimuli including apomorphine (0.1-0.3 mg/kg SC), copper sulfate (20-40 mg/kg orally), or cisplatin (3-6 mg/kg IV) [6].

- Data Collection: The number of vomiting episodes, latency to first emesis, and total number of retches are recorded and compared against vehicle-treated control groups [6].

- Statistical Analysis: Results are analyzed using appropriate statistical methods (ANOVA with post-hoc tests) with significance set at p<0.05 [6].

This experimental paradigm allowed researchers to quantify the dose-response relationship for this compound's antiemetic effect and compare its potency relative to other phenothiazine derivatives and antiemetic agents [6]. The model using apomorphine challenge specifically evaluates blockade of the dopamine receptors in the chemoreceptor trigger zone, while copper sulfate administration assesses peripheral emetic pathway modulation [6].

Clinical Trial Methodology for Antipsychotic Efficacy

The protocol for evaluating this compound's antipsychotic properties in human subjects was detailed in the 1978 study by Rotrosen et al. [8]. This rigorous clinical trial employed a structured methodology:

- Patient Population: Adult schizophrenic patients (meeting standardized diagnostic criteria) were recruited following appropriate institutional review board approval and informed consent procedures [8].

- Study Design: The investigation utilized a randomized, double-blind, parallel-group design with active comparator (chlorpromazine) and placebo control arms [8].

- Dosing Regimen: this compound was administered at doses ranging from 20-120 mg daily, with chlorpromazine dosed at 100-600 mg daily, based on previous potency comparisons from preclinical data [8].

- Assessment Tools: Standardized psychiatric rating scales were employed at baseline and regular intervals throughout the trial period, including the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) scale [8].

- Biomarker Evaluation: Correlative neuroendocrine studies measured serum prolactin elevation as an indicator of central dopamine receptor blockade [8].

- Statistical Analysis: Change scores from baseline were calculated and compared between treatment groups using analysis of covariance, with appropriate correction for multiple comparisons [8].

This methodological approach demonstrated that this compound produced significant improvements in both positive and negative symptoms of schizophrenia, with effect sizes comparable to established antipsychotic medications [8]. The study notably identified that differences in efficacy between earlier negative trials and their positive findings could be accounted for by appropriate dosage adjustments, highlighting the importance of dose-ranging in psychopharmacology research [8].

Diagram: Experimental workflows for evaluating this compound's antiemetic and antipsychotic properties. The preclinical assessment employs animal models with emetic challenges, while clinical trials for antipsychotic efficacy utilize randomized controlled designs with standardized rating scales.

Safety Profile and Regulatory Status

Adverse Effects and Toxicity

This compound exhibits a side effect profile consistent with its phenothiazine classification and multifaceted receptor antagonism [2] [9]. The most frequently reported adverse reactions involve the central nervous system, including drowsiness, dizziness, headache, and occasional cases of fever and restlessness [2] [9]. Of particular clinical significance is the potential for extrapyramidal symptoms (EPS), which may manifest as dystonia, torticollis, oculogyric crises, akathisia, and gait disturbances [1] [2]. These movement disorders are more likely to occur in young adults and children, with one documented case of acute dystonia occurring in a 19-year-old male following discontinuation of the drug [1]. The neurophysiological basis for these effects stems primarily from dopamine D₂ receptor blockade in nigrostriatal pathways [4].

Additional adverse effects span multiple organ systems [2] [9]:

- Autonomic nervous system: Dryness of the mouth and nose, blurred vision, tinnitus, and occasional cases of sialorrhea with altered gustatory sensation [2] [9]

- Cardiovascular effects: Hypotension (particularly with parenteral administration), tachycardia, and ECG changes [2] [9]

- Hepatobiliary system: Occasional cases of cholestatic jaundice have been observed [2] [9]

- Endocrine system: Peripheral edema of the arms, hands, and face; elevated prolactin levels [2] [9]

- Hematological effects: Blood dyscrasias including agranulocytosis, leukopenia, thrombocytopenia, and aplastic anemia have been reported with phenothiazine class drugs [2]

In cases of acute overdose, manifestations primarily reflect exaggerated CNS effects and include extrapyramidal symptoms, confusion, convulsions with reduced or absent reflexes, respiratory depression, and hypotension [1] [2]. Management of overdose involves supportive care with maintenance of adequate pulmonary ventilation, gastric decontamination if conscious, and use of pressor agents (specifically norepinephrine or phenylephrine rather than epinephrine) for hypotension [2] [5].

Contraindications and Drug Interactions

This compound therapy is contraindicated in several clinical scenarios, including severe central nervous system depression, comatose states, and known hypersensitivity to phenothiazines [2] [9]. The drug is also contraindicated in pregnancy, though the specific teratogenic risk category has not been formally classified [2] [5]. Importantly, intravenous administration is strictly contraindicated due to the risk of severe hypotension [2] [9].

The drug interaction profile of this compound is substantial, with 478 known drug interactions documented, including 32 major, 434 moderate, and 12 minor interactions [10]. Of particular clinical importance:

- CNS depressants: Phenothiazines potentiate the effects of barbiturates, anesthetics, opiates, alcohol, and other sedative-hypnotic agents [2] [9]

- Anticholinergic agents: Additive effects with atropine and other antimuscarinic drugs [2]

- Hypotensive agents: Enhanced blood pressure lowering effects when combined with antihypertensive medications [9]

- Phosphorous insecticides: Increased toxicity risk due to potentiation [2]

Additionally, the drug contains sulfites (in injectable form) and tartrazine dye (in tablets), which may precipitate allergic-type reactions in susceptible individuals [2].

Regulatory History and Current Status

This compound received initial regulatory approval in the United States and numerous other countries during the 1960s [1] [7]. The brand name product Torecan has since been discontinued in several markets, including the United States, though generic versions may remain available in certain countries [9] [5]. Currently, this compound maintains approval in various nations including India, Malaysia, France, Russia, Singapore, and Japan [5].

The therapeutic classification of this compound has evolved throughout its market history. While initially developed and approved as an antiemetic, evidence of its antipsychotic efficacy has created a interesting dichotomy in its regulatory positioning [8]. The drug continues to be primarily regarded as an antiemetic in clinical practice, particularly for management of postoperative nausea and vomiting and nausea associated with mildly emetogenic chemotherapy [4] [5]. Its use has declined in recent decades with the introduction of newer antiemetic classes such as 5-HT₃ receptor antagonists and NK₁ receptor antagonists, which offer improved side effect profiles [6].

Conclusion

This compound represents a historically significant pharmaceutical agent that emerged from the productive phenothiazine research era of the mid-20th century. Its development pathway from antihistamine derivatives to specialized antiemetic illustrates the serendipitous nature of drug discovery and the importance of receptor pharmacology in understanding therapeutic applications. The drug's dual identity as both an antiemetic and a potent antipsychotic—the latter never fully commercialized—highlights the complex interplay between scientific discovery, clinical development, and market forces in pharmaceutical innovation.

References

- 1. This compound [en.wikipedia.org]

- 2. Torecan: Package Insert / Prescribing Information [drugs.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound : Indications, Uses, Dosage, Drugs ... [medicaldialogues.in]

- 6. A History of Drug Discovery for Treatment of Nausea and ... [pmc.ncbi.nlm.nih.gov]

- 7. [THE USE OF TORECAN (this compound) AS AN ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound; clinical antipsychotic efficacy and ... [pubmed.ncbi.nlm.nih.gov]

- 9. Torecan (this compound): Side Effects, Uses, Dosage ... [rxlist.com]

- 10. This compound Interactions [drugs.com]

Physicochemical & Distribution Profile of Thiethylperazine

| Property | Reported Value / Characteristic | Source / Context |

|---|---|---|

| Lipophilicity | High [1] | Described as "highly lipophilic" and binds to membranes [1]. |

| Protein Binding | 60% [2]; >85% [1] | Conflicting data from different sources. DrugBank reports 60% [2], while other literature states over 85% [1]. |

| Tissue Distribution | Accumulates in organs with high blood flow; penetrates the brain and placenta [1]. | Qualitative description of distribution pattern [1]. |

| Volume of Distribution | Not Available [2] | Quantitative data on the volume of distribution is missing from the primary drug database [2]. |

| Primary Elimination Route | Urine (as metabolites) [2] | Only 3% is excreted unchanged [1]. |

Experimental Data on Tissue Distribution

A 2022 preclinical study used Positron Emission Tomography (PET) to investigate thiethylperazine's activity in the brain and lungs of mice [3]. The study primarily aimed to measure the drug's effect on a specific transport protein (MRP1) rather than directly map its distribution. However, the methodology and results provide indirect insights into tissue exposure.

- Experimental Protocol: Groups of wild-type and genetically modified mice underwent PET scans using a specialized tracer ([11C]BMP). They received oral this compound (15 mg/kg) once daily for five days, with PET scans conducted before and after the treatment period [3].

- Findings and Implications: The study found that This compound treatment did not significantly affect the activity of the MRP1 transporter in the brains or lungs of the mice [3]. The researchers concluded that this could be due to a genuine lack of MRP1-stimulating effect in living organisms, insufficient drug concentration in the target tissues, or limitations of the PET tracer itself [3]. This indicates that while the drug was administered, its intended direct action on this particular pathway at the target site was not confirmed.

Diagram of Distribution Pathway

The following diagram illustrates the journey of this compound in the body based on the available data, from absorption to its interaction with the brain.

This compound Distribution and Metabolic Pathway

Key Implications for Drug Development

The high lipophilicity and qualitative distribution data suggest properties that are both advantageous and challenging for drug development.

- Favorable CNS Penetration: The high lipophilicity and confirmed presence in the brain support its primary antiemetic effect and underpin research into its potential application for central nervous system conditions like Alzheimer's disease [3] [1].

- Risk of Accumulation and Side Effects: The tendency to accumulate in well-perfused tissues and cross the placental barrier raises potential concerns for off-target effects and toxicity, necessitating careful safety profiling [1].

- Critical Data Gaps: The lack of quantitative metrics, such as the volume of distribution and a comprehensive tissue-to-plasma concentration ratio profile, represents a significant knowledge gap. Filling these gaps is essential for precise pharmacokinetic modeling and dose optimization [2].

References

thiethylperazine pharmacodynamics central nervous system effects

Mechanism of Action and CNS Effects

Thiethylperazine is a piperazine phenothiazine derivative that acts as a multi-receptor antagonist [1] [2]. The table below summarizes its key molecular targets and the resulting central nervous system effects.

| Molecular Target | Antagonistic Action | Resulting Central Nervous System Effect |

|---|---|---|

| D2 Dopamine Receptors [1] [2] [3] | Blocks receptors in the Chemoreceptor Trigger Zone (CTZ) and vomiting center. | Relief of nausea and vomiting; can also induce extrapyramidal symptoms (EPS) [1] [4] [5]. |

| 5-HT2A & 5-HT2C Serotonin Receptors [1] [2] | Contributes to antiemetic and potential antipsychotic effects. | Suppression of nausea and vomiting; possible antipsychotic activity [1] [2]. |

| Histamine H1 Receptors [1] [2] | Blocks central H1 receptors. | Drowsiness and sedation [4] [6]. |

| Muscarinic Cholinergic Receptors (M1-M5) [1] [2] | Blocks central muscarinic receptors. | Can cause blurred vision and dry mouth; may contribute to sedation [4] [5]. |

| Alpha-1 Adrenergic Receptors [1] [2] | Blocks peripheral and central alpha-1 receptors. | Can lead to orthostatic hypotension and dizziness [4] [6]. |

The following diagram maps the relationship between this compound's receptor antagonism and its clinical effects on the CNS, highlighting both therapeutic and adverse outcomes.

This compound's multi-receptor antagonism and CNS effects.

Experimental Insights into CNS Localization and Action

Key experimental findings provide evidence for its mechanism of action:

- Localization in the CNS: An early study using fluorescence techniques demonstrated that this compound localizes within the central nervous system, providing direct physical evidence for its central mode of action [7].

- Efficacy Against Apomorphine-Induced Vomiting: As a dopamine receptor antagonist, this compound effectively blocks vomiting induced by apomorphine, a direct dopamine receptor agonist that acts on the CTZ [3]. This experimental model is a classic test for proving central antiemetic activity via D2 receptor blockade.

- Potential for Neuroleptic Malignant Syndrome (NMS): Although not reported specifically for this compound in the search results, the prescribing information for its class warns that NMS—a potentially fatal condition characterized by hyperpyrexia, muscle rigidity, and autonomic instability—has been associated with phenothiazine drugs and should be considered a risk [8].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 5. Torecan (this compound): Side Effects, Uses, Dosage ... [rxlist.com]

- 6. This compound (oral route, intramuscular route, rectal route) [mayoclinic.org]

- 7. effect on postoperative vomiting and localization in the ... [pubmed.ncbi.nlm.nih.gov]

- 8. Torecan: Package Insert / Prescribing Information [drugs.com]

Comprehensive Clinical Application Guide: Thiethylperazine for Postoperative Nausea and Vomiting

Introduction and Clinical Pharmacology

Thiethylperazine is a phenothiazine derivative characterized by a piperazine moiety in its side chain, which is structurally associated with its antiemetic properties. [1] [2] The drug exerts its primary therapeutic effect through dopamine receptor antagonism in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, effectively inhibiting the vomiting reflex. [2] [3] Additional mechanisms may include direct action on the vomiting center itself, as suggested by animal studies. [1]

While historically used for PONV, current international PONV management guidelines emphasize multimodal prophylaxis and treatment, with this compound representing one of several antiemetic options in the clinical arsenal. [4] Recent research has also investigated its potential role in stimulating multidrug resistance-associated protein 1 (MRP1) transport activity, suggesting possible applications in enhancing amyloid-beta clearance in Alzheimer's disease, though in vivo studies have not confirmed this MRP1-stimulating effect. [5]

Clinical Indications and Usage

Primary Indication

This compound is indicated specifically for the relief of nausea and vomiting, including postoperative nausea and vomiting (PONV). [1] [3] Clinical studies have demonstrated its effectiveness in surgical populations at high risk for PONV, particularly in women undergoing procedures such as cholecystectomy, abdominal hysterectomy, and vaginal hysterectomy. [6]

Comparative Efficacy

Evidence from comparative clinical trials indicates that this compound demonstrates similar antiemetic efficacy to other phenothiazines such as perphenazine, with a potentially superior side effect profile regarding hypotension and narcotic potentiation. [6] One controlled trial found that while perphenazine was more effective at reducing the frequency of emetic symptoms, this compound was more effective at reducing their severity. [6]

Table: this compound Clinical Administration Guidelines

| Parameter | Specification |

|---|---|

| Standard Adult Dosage | 10 mg one to three times daily [7] [3] |

| Administration Routes | Oral tablets, intramuscular injection, rectal suppositories [1] [7] |

| Key Consideration | For IM administration only; IV administration is contraindicated due to severe hypotension risk [1] |

| Onset of Action | Following IM injection, antiemetic effect begins within the first 15 minutes [6] |

Dosing and Administration Protocols

Preoperative and Postoperative Dosing

For PONV management, this compound should be administered at or shortly before the termination of anesthesia. [1] The recommended administration is by deep intramuscular injection at a dose of 10 mg (2 mL), which may be repeated up to three times daily as needed. [1] [3] For continued management in the postoperative period, the same dosage may be administered via oral tablets or rectal suppositories. [7]

Special Population Considerations

- Pediatric Patients: Safety and effectiveness in pediatric patients have not been established, and children demonstrate increased sensitivity to extrapyramidal effects. [1] [7]

- Geriatric Patients: Elderly patients are more sensitive to phenothiazine effects, with increased risk of confusion, dizziness, drowsiness, and extrapyramidal symptoms. Dose selection should be cautious. [7] [8]

- Hepatic Impairment: Patients with liver disease may experience accumulation of the drug, increasing the risk of side effects. Use with caution and consider reduced dosing. [7] [8]

Table: this compound Formulation Specifications

| Formulation | Composition | Storage Conditions |

|---|---|---|

| Tablets (10 mg) | This compound maleate USP, 10 mg; contains FD&C Yellow No. 5 (tartrazine) [1] | Below 86°F (30°C); in tight, light-resistant container [3] |

| Injection (2 mL ampul) | This compound malate USP, 10 mg/2 mL; contains sodium metabisulfite 0.5 mg [1] | Below 86°F (30°C); protect from light [3] |

Safety Profile and Contraindications

Black Box Warnings and Contraindications

This compound carries several important contraindications. Its use is prohibited in severely depressed central nervous system states or coma, and in patients with known hypersensitivity to phenothiazines. [1] Intravenous administration is absolutely contraindicated due to the risk of severe hypotension. [1] Additionally, this compound is contraindicated during pregnancy. [1]

Warnings and Precautions

- Sulfite Sensitivity: The injection formulation contains sodium metabisulfite, which can cause allergic-type reactions including anaphylaxis and severe asthma episodes in susceptible individuals. [1]

- CNS Depression: this compound can potentiate the effects of other CNS depressants including barbiturates, opioids, anesthetics, and alcohol. [1] [9] Patients should be cautioned against driving or operating machinery. [1]

- Extrapyramidal Symptoms (EPS): Dystonia, torticollis, oculogyric crises, akathisia, and gait disturbances may occur, particularly in young adults and children. [1] These symptoms are generally reversible upon dosage reduction or drug discontinuation. [1]

- Neuroleptic Malignant Syndrome (NMS): As with other phenothiazines, there is a potential risk for NMS, a potentially fatal condition characterized by hyperpyrexia, muscle rigidity, altered mental status, and autonomic instability. [1]

The following diagram illustrates the clinical decision pathway for this compound administration in the postoperative setting:

Drug Interactions and Compatibility

This compound exhibits several clinically significant drug interactions that require careful consideration in postoperative pain management. The most important interactions include:

- CNS Depressants: Potentiates effects of barbiturates, opioids, anesthetics, alcohol, and other sedating medications, increasing the risk of excessive sedation and respiratory depression. [1] [9]

- Epinephrine: Contraindicated for treating this compound-induced hypotension due to potential for reversed epinephrine effect, which may paradoxically worsen hypotension. Norepinephrine or phenylephrine are preferred vasoconstrictors. [1] [3]

- Anticholinergics: Enhanced anticholinergic effects may occur when combined with drugs like atropine. [1]

- Saquinavir: Concurrent use is not recommended due to potential interaction. [7] [8]

Adverse Effect Management

This compound therapy may be associated with various adverse effects requiring monitoring and management:

Common Adverse Effects

Frequently reported side effects include drowsiness, dizziness, dry mouth, blurred vision, and headache. These are generally mild and may diminish with continued therapy or dosage reduction. [9] [3]

Serious Adverse Effects

- Extrapyramidal Symptoms (EPS): Acute dystonic reactions, torticollis, oculogyric crises, akathisia, and pseudoparkinsonism may occur, typically managed with dosage reduction or drug discontinuation. [1] [9]

- Hematologic Effects: Rare cases of agranulocytosis, leukopenia, and thrombocytopenia have been reported with phenothiazine derivatives. [1] [3]

- Hepatotoxicity: Occasional cases of cholestatic jaundice have been observed. [1] [3]

- Cardiovascular Effects: Hypotension may occur, particularly after initial injection. [1] [3]

Experimental and Research Applications

Clinical Trial Protocol for PONV

A historical randomized controlled trial provides methodology for evaluating this compound efficacy in PONV: [6]

- Population: Female patients undergoing high-risk procedures (cholecystectomy, abdominal hysterectomy, vaginal hysterectomy)

- Intervention: Single intramuscular injection of this compound (10 mg) upon arrival in recovery room

- Comparison: Active controls (perphenazine, trimethobenzamide) and placebo

- Outcome Measures: Frequency and severity of nausea, retching, and vomiting assessed at 0-2 hours, 2-6 hours, and 6-24 hours postoperatively

- Statistical Analysis: Comparative analysis of emetic symptom reduction across treatment groups

Recent Research in Alzheimer's Disease

Recent experimental studies have investigated this compound's potential to stimulate MRP1 transport activity to enhance amyloid-beta clearance in Alzheimer's disease models: [5]

- Experimental Model: Wild-type, APP/PS1-21 (Alzheimer's model), and Abcc1(-/-) knockout mice

- Dosing Protocol: 15 mg/kg once daily for 5 days via oral administration

- Assessment Method: PET imaging with [11C]BMP radiotracer to measure MRP1 transport activity

- Key Finding: No significant change in cerebral MRP1 activity was detected post-treatment, suggesting either lack of in vivo MRP1 stimulation or methodological limitations in detection sensitivity

Conclusion

This compound represents an effective antiemetic option for managing postoperative nausea and vomiting, with particular utility in high-risk surgical populations. Its efficacy is comparable to other phenothiazine antiemetics, with a potentially favorable profile regarding hypotensive effects. Clinicians should remain vigilant regarding its contraindications, particularly the avoidance of intravenous administration, and monitor for potential extrapyramidal side effects. While current PONV guidelines emphasize multimodal approaches incorporating newer agents, this compound remains a viable option in specific clinical scenarios, particularly when access to newer antiemetics is limited or when individual patient factors suggest potential benefit.

References

- 1. Torecan: Package Insert / Prescribing Information [drugs.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Torecan (this compound): Side Effects, Uses, Dosage ... [rxlist.com]

- 4. Current developments in the management of post ... [analesmedicosabc.com]

- 5. Use of PET Imaging to Assess the Efficacy ... [mdpi.com]

- 6. The action of thiethylperazihe torecan®), a new anti-emetic ... [link.springer.com]

- 7. This compound (oral route, intramuscular route, rectal route) [mayoclinic.org]

- 8. This compound Advanced Patient Information [drugs.com]

- 9. This compound Side Effects: Common, Severe, Long Term [drugs.com]

Comprehensive Research Methodology for Thiethylperazine: Application Notes and Experimental Protocols for Emesis and Neurological Endpoints

Drug Profile and Mechanism of Action

Introduction and Basic Properties

Thiethylperazine is a phenothiazine derivative that functions primarily as a dopamine D2 receptor antagonist. Marketed under the brand name Torecan, this pharmaceutical agent has been historically prescribed for the management of nausea and vomiting across various clinical contexts, including postoperative recovery, chemotherapy-induced symptoms, and radiotherapy-associated emesis [1]. The drug exhibits strong lipophilic characteristics, enabling efficient penetration across biological membranes including the blood-brain barrier and placental barrier [1]. This compound undergoes extensive hepatic metabolism, with only approximately 3% excreted unchanged in urine, while the majority of its metabolites are eliminated through renal excretion [1].

Clinical Applications and Pharmacological Class

As a member of the phenothiazine class, this compound shares structural similarities with antipsychotic agents but has been specifically developed and utilized for its antiemetic properties [2] [3]. The established adult dosage forms include:

- Oral tablets: 10 mg administered 1-3 times daily

- Intramuscular injection: 10 mg administered 1-3 times daily

- Rectal suppositories: 10 mg administered 1-3 times daily [2]

The drug is designated as prescription-only medication in most jurisdictions and requires careful consideration of contraindications and potential drug interactions, particularly with other central nervous system depressants [2] [4].

Primary Mechanism of Action

This compound exerts its antiemetic effects primarily through antagonism of dopaminergic receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata [3] [1]. This region lies outside the blood-brain barrier, allowing this compound to effectively access its molecular targets despite variable blood-brain barrier penetration [3]. The drug likely produces additional effects through inhibition of afferent impulses transmitted via the vagus nerve from the gastrointestinal tract, thereby providing a multi-modal mechanism for suppressing nausea and vomiting reflexes [1]. Recent research has revealed that this compound also functions as an activator of the ABCC1 transporter (also known as Multidrug Resistance-Associated Protein 1 or MRP1), which may contribute to its potential therapeutic applications in Alzheimer's disease pathology through enhanced clearance of amyloid-β peptides [5].

Table 1: Pharmaceutical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Class | Phenothiazine derivative |

| Primary Mechanism | Dopamine D2 receptor antagonist |

| Bioavailability | Well-absorbed orally |

| Distribution | High lipophilicity; protein-bound |

| Metabolism | Extensive hepatic |

| Elimination | Renal (primarily as metabolites) |

| FDA Approval Status | Approved for nausea and vomiting |

Emesis Assessment Endpoints and Outcome Measures

Standard Endpoint Classifications in Emesis Research

The evaluation of antiemetic efficacy requires standardized endpoint classifications that reflect the temporal relationship to emetogenic challenges and treatment response patterns. Chemotherapy-induced nausea and vomiting (CINV) is typically categorized into five distinct temporal patterns that serve as primary endpoints in clinical trials [6]:

- Acute CINV: Occurs within 24 hours following chemotherapy administration

- Delayed CINV: Manifests more than 24 hours post-chemotherapy, potentially persisting for 2-3 weeks

- Anticipatory CINV: Presents prior to chemotherapy administration as a conditioned response

- Breakthrough CINV: Emerges within 5 days of chemotherapy despite prophylactic antiemetic therapy

- Refractory CINV: Persists across subsequent chemotherapy cycles after failed prophylaxis in earlier cycles [6]

Each category involves distinct pathophysiological mechanisms, with acute CINV primarily mediated by 5-HT3 receptor activation and serotonin release from enterochromaffin cells, while delayed CINV involves substance P-mediated mechanisms through NK1 receptors, disruption of blood-brain barrier integrity, and altered gastrointestinal motility [6].

Primary and Secondary Outcome Measures

Table 2: Standard Efficacy Endpoints in Antiemetic Clinical Trials

| Endpoint Category | Specific Measures | Assessment Method |

|---|---|---|

| Primary Efficacy Endpoints | Complete response (no emesis, no rescue) | Patient diary, direct observation |

| Time to first emesis episode | Time-to-event analysis | |

| Number of emesis episodes | Patient diary, direct observation | |

| Secondary Efficacy Endpoints | Nausea severity (VAS 0-10) | Visual Analog Scale |

| Use of rescue medication | Medication log | |

| Treatment failure rate | Composite endpoint | |

| Patient-Reported Outcomes | Quality of life measures | Functional Living Index-Emesis (FLIE) |

| Treatment satisfaction | Likert scales | |

| Functional impairment | Activity interference scales |

Complete response, defined as no emetic episodes and no requirement for rescue medication, represents the gold standard primary endpoint in most antiemetic clinical trials [6]. Additional critical efficacy parameters include the time to first emetic episode, total number of emetic episodes within defined observation periods, and nausea severity assessed using validated patient-reported outcome instruments such as the Visual Analog Scale (VAS) for nausea intensity (typically scaled 0-10, with 0 representing no nausea and 10 representing the most severe nausea imaginable) [6]. The Functional Living Index-Emesis (FLIE) questionnaire has emerged as a validated instrument for quantifying the impact of nausea and vomiting on daily functioning and quality of life, providing valuable secondary endpoint data beyond purely symptomatic measures [6].

Novel Biomarkers and Objective Measures

Emerging research methodologies are exploring electrochemical detection of this compound as a potential approach for therapeutic drug monitoring [1]. Recent advances have demonstrated that semi-graphitized carbon nanofibers/MnO nanocomposite (eCNF/MnO/GC) electrodes can achieve exceptionally sensitive this compound detection with a linear range of 0.05 to 2.2 μmol/L and a detection limit as low as 6.3 nmol/L in acetate buffer (pH 5.6) [1]. This methodology offers potential for precise pharmacokinetic-pharmacodynamic correlation studies in future clinical trials, enabling researchers to establish clear concentration-response relationships for this compound efficacy.

Clinical Research Protocols

Clinical Trial Design Considerations

Methodologically rigorous clinical investigations of this compound require carefully considered trial designs that account for the specific emetogenic challenge, patient population, and comparative interventions. Randomized, double-blind, active-controlled designs represent the optimal approach for evaluating antiemetic efficacy, with stratified randomization based on key prognostic factors including chemotherapy emetogenic potential (high, moderate, low, minimal), patient age, sex, and prior history of nausea/vomiting [6]. For studies evaluating this compound in the context of highly emetogenic chemotherapy, combination therapy approaches that include dexamethasone and 5-HT3 receptor antagonists may be necessary to meet current standard of care ethical requirements, with this compound serving as an investigative add-on therapy [6].

The sample size calculation for antiemetic trials must account for the expected complete response rates in control and intervention arms, with typical superiority trials targeting 80-90% statistical power to detect absolute differences of 15-20% in complete response rates at a two-sided alpha level of 0.05 [6]. Adaptive trial designs may be particularly advantageous in this field, allowing for sample size re-estimation or dose adjustment based on interim efficacy and safety analyses.

CINV Assessment Methodology

Standardized data collection instruments are critical for ensuring consistent endpoint assessment across clinical trial sites. Patient-reported daily diaries should capture:

- Number of emesis episodes (defined as forceful expulsion of stomach contents)

- Nausea severity assessed using a VAS at consistent timepoints (e.g., morning, evening)

- Use of rescue medications (specific drug, dose, and time of administration)

- Functional impact on daily activities using simplified Likert scales

- Appetite changes and food intake patterns

Diaries should be completed throughout the acute phase (0-24 hours post-chemotherapy) and delayed phase (days 2-5 post-chemotherapy), with additional long-term follow-up for studies evaluating multiple chemotherapy cycles [6]. For objective verification, clinical trial personnel should conduct structured interviews at scheduled clinic visits to verify diary entries and capture any additional safety observations. Electronic diary systems with built-in compliance checks and time-stamped entries can significantly enhance data quality and completeness in contemporary trials.

Statistical Analysis Plan

The primary efficacy analysis should follow the intent-to-treat principle, including all randomized patients in the groups to which they were originally assigned. For the primary endpoint of complete response, appropriate statistical comparisons include Chi-square tests or Fisher's exact tests for categorical outcomes, with calculation of relative risks and absolute risk differences with corresponding 95% confidence intervals [6]. Secondary continuous endpoints such as nausea VAS scores should be analyzed using mixed-effects repeated measures models to account for longitudinal assessments and potential missing data. Time-to-event endpoints (e.g., time to first emesis) should be analyzed using Kaplan-Meier survival curves with log-rank tests for group comparisons. Pre-specified subgroup analyses should examine consistency of treatment effects across key patient subgroups defined by age, sex, chemotherapy emetogenicity, and prior alcohol consumption (a known modifier of antiemetic response) [6].

Preclinical Research Methodology

In Vivo Models for Antiemetic Efficacy

Preclinical assessment of this compound employs well-established animal models of emesis, with ferrets and dogs representing the gold standard species due to their well-characterized emetic reflexes and response to known emetogenic agents [3]. The typical experimental approach involves:

- Apomorphine-induced emesis: A dopamine agonist model that directly stimulates the chemoreceptor trigger zone